
3-méthyl-1H-pyrrole-2-carbaldéhyde
Vue d'ensemble
Description
3-methyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by a methyl group attached to the third carbon and an aldehyde group attached to the second carbon of the pyrrole ring. It is a yellow liquid that is soluble in many organic solvents such as ethanol and dimethylformamide .
Applications De Recherche Scientifique
3-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrrole derivatives.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-methyl-1H-pyrrole-2-carbaldehyde involves the reaction of pyrrole with formaldehyde. The reaction typically proceeds under acidic conditions, often using a strong acid catalyst like hydrochloric acid or sulfuric acid. The reaction can be summarized as follows:
[ \text{Pyrrole} + \text{Formaldehyde} \rightarrow \text{3-methyl-1H-pyrrole-2-carbaldehyde} ]
The reaction is carried out at room temperature, and the product is isolated through distillation or extraction techniques .
Industrial Production Methods
In industrial settings, the production of 3-methyl-1H-pyrrole-2-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: The aldehyde group can be reduced to form 3-methyl-1H-pyrrole-2-methanol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
Oxidation: 3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 3-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole-2-carbaldehyde: Lacks the methyl group at the third carbon.
3-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
3-methyl-1H-pyrrole-2-methanol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
3-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the pyrrole ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRBLKBBVYQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465322 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24014-18-4 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


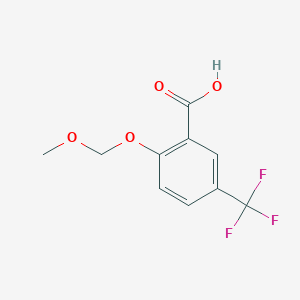
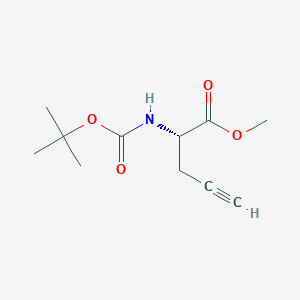

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)

![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)
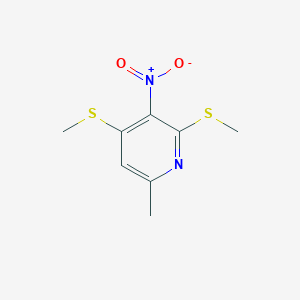

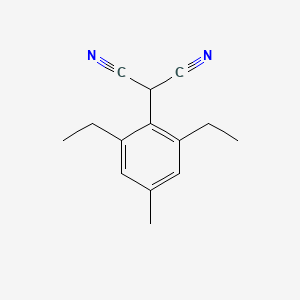
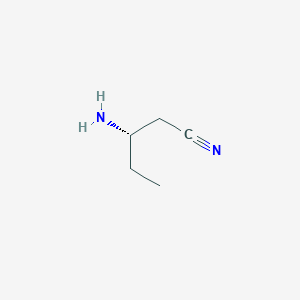
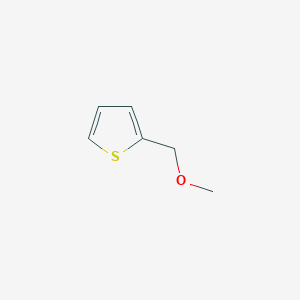

![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)
